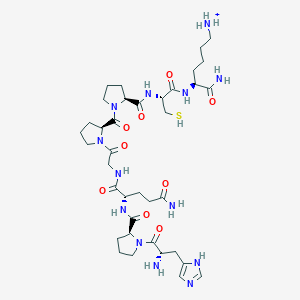
1(2H)-ピリジンカルボン酸、3,4-ジヒドロ-4-オキソ-、エチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridine ring fused with a dihydro-4-oxo structure, and an ethyl ester functional group. It is known for its diverse biological activities and is used in various scientific research and industrial applications.
科学的研究の応用
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
Ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate is a derivative of pyridazine . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonds . The compound has a nearly planar conformation, and in the crystal, the molecules form chains propagating parallel to the a-axis through bifurcated hydrogen bonds between the NH group and the two carbonyl oxygen atoms .
Biochemical Pathways
It is suggested that the compound may be a potential inhibitor of the glycolytic process by which many cancer cells derive an appreciable proportion of their energy requirement .
Result of Action
The compound may exhibit antimicrobial activity . It is suggested that the compound may be a potential inhibitor of the glycolytic process by which many cancer cells derive an appreciable proportion of their energy requirement .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization to yield the desired pyridazinone derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
化学反応の分析
Types of Reactions
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different biological activities and properties .
類似化合物との比較
Similar Compounds
Pyridazine: Another heterocyclic compound with similar biological activities.
Pyridazinone: A closely related compound with a similar structure but different functional groups.
Benzoxazine: Shares some structural similarities and biological activities.
Uniqueness
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester is unique due to its specific combination of a pyridine ring, dihydro-4-oxo structure, and ethyl ester group. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h3,5H,2,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDNIENYXPYYNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415631 |
Source


|
| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57330-84-4 |
Source


|
| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2,2/'-Bibicyclo[2.2.1]heptane](/img/structure/B103976.png)




